molecular formula C7H16Si B1266924 3-Butenyltrimethylsilane CAS No. 763-13-3

3-Butenyltrimethylsilane

Cat. No. B1266924
CAS RN: 763-13-3
M. Wt: 128.29 g/mol
InChI Key: QZGSLTWDWCYCME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-butenyltrimethylsilane and its derivatives often involves catalytic processes that facilitate the addition of silicon-hydrogen bonds to alkenes. For instance, the mechanistic study of ruthenium-catalyzed hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne provides insight into the synthetic routes employed to create compounds related to 3-butenyltrimethylsilane, highlighting the versatility of hydrosilation reactions in organosilicon chemistry (Maruyama et al., 1998).

Molecular Structure Analysis

The vibrational spectra and rotational isomerism of 3-butenylsilane, a compound closely related to 3-butenyltrimethylsilane, have been extensively studied, revealing insights into its molecular structure. The presence of cis-trans (CT), skew-trans (ST), and skew-gauche (SG and SG') forms in the gaseous and liquid states of 3-butenylsilane suggests a dynamic equilibrium influenced by the silicon atom's interaction with the carbon-carbon double bond (Taga et al., 1979).

Chemical Reactions and Properties

3-Butenyltrimethylsilane participates in a variety of chemical reactions, demonstrating its utility as a synthetic intermediate. The reactions of vinylsilanes with Lewis acid-activated iodosylbenzene, leading to stereospecific syntheses of vinyliodonium tetrafluoroborates, exemplify the compound's reactivity and its potential applications in organic synthesis (Ochiai et al., 1988).

Physical Properties Analysis

The physical properties of 3-butenyltrimethylsilane, such as its phase behavior and stability in different states, are crucial for its handling and application in chemical syntheses. The study of vibrational spectra and rotational isomerism provides valuable data on the physical state-dependent behavior of this compound (Taga et al., 1979).

Chemical Properties Analysis

The chemical properties of 3-butenyltrimethylsilane, including its reactivity patterns and interaction with various reagents, are fundamental to its application in organic synthesis. The reaction mechanism involving ruthenium-catalyzed hydrosilation highlights the compound's ability to participate in complex catalytic cycles, leading to diverse synthetic possibilities (Maruyama et al., 1998).

Scientific Research Applications

Synthetic Chemistry

3-Butenyltrimethylsilane is used as a key intermediate in various synthetic chemical reactions. For instance, it has been employed in the synthesis of 2-trimethylsilylethyl-1,3-butadiene, acting as a synthetic equivalent for complex organic structures like 3-methylene-1,4-pentadiene. This application is pivotal in the production of intricate organic compounds through Diels-Alder reactions, a common method in synthetic chemistry for constructing cyclic structures (Hosomi et al., 1990).

Material Science and Lithography

In the field of material science, particularly in lithography, poly(3-butenyltrimethylsilane sulfone) (PRTMSS) has been synthesized and utilized as an imaging and pattern transfer layer for two-layer resist systems. The compound, derived from 3-butenyltrimethylsilane, showcases notable thermal stability and chemical resistance, crucial properties for advanced material applications in electronics and nanotechnology (Góźdź et al., 1986).

Spectroscopy and Molecular Studies

3-Butenyltrimethylsilane has been studied for its vibrational spectra and rotational isomerism. Research in this area provides insights into the molecular behavior and structural conformations of such compounds in different states (gas, liquid, solid). This knowledge is fundamental for understanding the physical and chemical properties of silicon-containing organic molecules (Taga et al., 1979).

Catalysis and Organic Reactions

It is also instrumental in catalysis and organic reactions. For instance, its derivatives are used in the selective hydrosilylation of conjugated dienes, a critical step in synthesizing hybrid organic/inorganic materials. This process, involving platinum catalysis, underscores the versatility of 3-butenyltrimethylsilane derivatives in complex organic syntheses (Parker et al., 2014).

Polymerization and Material Properties

Furthermore, 3-butenyltrimethylsilane plays a role in the polymerization processes. Its copolymerization with other compounds, such as styrene and allyltrimethylsilane, has been studied to understand the behavior and properties of resultant polymers. This research is significant for developing new materials with tailored properties for specific applications (Murahashi et al., 1960).

Safety And Hazards

3-Butenyltrimethylsilane is classified as highly flammable . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers One paper discusses the use of poly(3-butenyltrimethylsilane sulfone) in nanolithography . Another paper mentions the complexation abilities of three ω-alkenyltrimethylsilanes, including 3-butenyltrimethylsilane . A third paper discusses the properties and lithographic performance of poly(3-butenyltrimethylsilane sulfone) as an imaging and pattern transfer layer for two-layer resist systems .

properties

IUPAC Name

but-3-enyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGSLTWDWCYCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294482
Record name but-3-enyl(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butenyltrimethylsilane

CAS RN

763-13-3
Record name 763-13-3
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Record name but-3-enyl(trimethyl)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Buten-1-yl(trimethyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
AS Gozdz, C Carnazza… - Advances in Resist …, 1986 - spiedigitallibrary.org
The synthesis, properties and lithographic performance of poly(3-butenyltrimethylsilane sulfone) (PRTMSS) as an imaging and pattern transfer layer for two-layer resist systems is …
Number of citations: 33 www.spiedigitallibrary.org
AS Gozdz, PSD Lin - Electron-Beam, X-Ray, and Ion Beam …, 1988 - spiedigitallibrary.org
A two-layer resist process for the rapid direct-write e-beam microfabrication of nanometer-size structures is reported. The resist structure had a top layer of a sensitive positive …
Number of citations: 14 www.spiedigitallibrary.org
F Chen, Z Zhang, Y Qin, JY Dong - Macromolecular Reaction …, 2023 - Wiley Online Library
… best incorporation results over 3butenyltrimethylsilane and 7-octenyltrimethylsilane, while the results for 7-octenyltrimethylsilane are slightly better than for 3-butenyltrimethylsilane. This …
Number of citations: 0 onlinelibrary.wiley.com
S Murahashi, S Nozakura, M Sumi - Bulletin of the Chemical Society of …, 1959 - journal.csj.jp
Vinyl-(I), allyl-(II), and 3-butenyl-trimethylsilane(III) were polymerized at 70C in n-heptane with the heterogeneous catalyst of Ziegler’s type. The monomer I gave only a small yield of …
Number of citations: 25 www.journal.csj.jp
F Chen, Y Qin, JY Dong - Macromolecular Reaction Engineering - Wiley Online Library
… The experimental results reveal that 3butenyltrimethylsilane tops the three α-olefins in … ω-alkenyltrimethylsilanes follow the order of 3butenyltrimethylsilane > 5-hexenyltrimethylsilane > 7…
Number of citations: 0 onlinelibrary.wiley.com
S Murahashi, S Nozakura, M Sumi - Bulletin of the Chemical Society of …, 1960 - journal.csj.jp
Binary copolymerization of styrene, allyltri-methylsilane and 3-butenyltrimethylsilane was investigated using the Ziegler catalyst at 70C. It was found to be possible to separate the …
Number of citations: 9 www.journal.csj.jp
AS Gozdz, PSD Lin, A Scherer, SF Lee - Electronics Letters, 1988 - IET
… We have developed a two-layer process for fabricating DFB laser gratings using the sensitive positive organosilicon e-beam resist, poly(3-butenyltrimethylsilane sulfone) (PBTMSS).In …
Number of citations: 26 digital-library.theiet.org
XD Wu, D Dijkkamp, AS Gozdz… - MRS Online Proceedings …, 1986 - cambridge.org
… Nanosecond time resolved reflectivity measurements of thermal decomposition of poly(3-butenyltrimethylsilane sulfone) (PBTMSS) and polymethylmetacrylate (PMMA) films spun on …
Number of citations: 1 www.cambridge.org
SH Lipponen, JV Seppälä - Organometallics, 2011 - ACS Publications
In this study a series of new copolymers, namely, poly(ethylene-co-3-butenyltrimethylsilane), poly(ethylene-co-4-pentenyltrimethylsilane), and poly(ethylene-co-5-hexenyltrimethylsilane)…
Number of citations: 22 pubs.acs.org
AS Gozdz, HG Craighead… - Journal of the …, 1985 - iopscience.iop.org
… Very recently, we have found that 3 butenyltrimethylsilane forms a soluble and stable polysulfone which contains 14.6 wt-% Si. In view of the problems associated with PVTMSS and …
Number of citations: 11 iopscience.iop.org

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